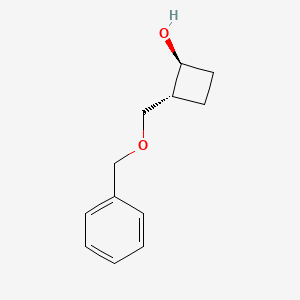
trans-2-(Benzyloxymethyl)cyclobutanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-(1S,2R)-2-(benzyloxymethyl)cyclobutanol: is an organic compound that belongs to the class of cyclobutanols. It is characterized by a cyclobutane ring with a benzyloxymethyl group and a hydroxyl group attached to it. The compound’s stereochemistry is defined by the trans configuration, with the (1S,2R) designation indicating the specific spatial arrangement of its substituents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-(1S,2R)-2-(benzyloxymethyl)cyclobutanol typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction between an alkene and a suitable dienophile.
Benzyloxymethyl Group Introduction: The benzyloxymethyl group can be introduced via a nucleophilic substitution reaction using a benzyloxymethyl halide and a suitable nucleophile.
Hydroxyl Group Introduction: The hydroxyl group can be introduced through a hydroxylation reaction, often using reagents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods: Industrial production of trans-(1S,2R)-2-(benzyloxymethyl)cyclobutanol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow microreactor systems can be employed to enhance the efficiency and versatility of the synthesis process .
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in trans-(1S,2R)-2-(benzyloxymethyl)cyclobutanol can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a cyclobutane derivative with a reduced functional group.
Substitution: The benzyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Major Products:
Oxidation: Formation of cyclobutanone or cyclobutanal.
Reduction: Formation of cyclobutane derivatives with reduced functional groups.
Substitution: Formation of cyclobutane derivatives with substituted functional groups.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: trans-(1S,2R)-2-(benzyloxymethyl)cyclobutanol can be used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used in studies to understand the biochemical pathways involving cyclobutanols.
Medicine:
Pharmaceutical Research: trans-(1S,2R)-2-(benzyloxymethyl)cyclobutanol can be explored for its potential therapeutic properties and as a building block for drug development.
Industry:
Material Science: The compound can be used in the development of new materials with unique properties.
作用機序
The mechanism by which trans-(1S,2R)-2-(benzyloxymethyl)cyclobutanol exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. The molecular targets and pathways involved in these reactions include the interaction of the compound with specific enzymes or catalysts that facilitate the transformation.
類似化合物との比較
trans-(1S,2R)-2-(hydroxymethyl)cyclobutanol: Similar structure but lacks the benzyloxymethyl group.
cis-(1S,2R)-2-(benzyloxymethyl)cyclobutanol: Similar structure but with different stereochemistry.
trans-(1S,2R)-2-(methoxymethyl)cyclobutanol: Similar structure but with a methoxymethyl group instead of a benzyloxymethyl group.
Uniqueness: trans-(1S,2R)-2-(benzyloxymethyl)cyclobutanol is unique due to its specific stereochemistry and the presence of the benzyloxymethyl group, which can influence its reactivity and interactions in chemical and biological systems.
特性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC名 |
(1S,2R)-2-(phenylmethoxymethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C12H16O2/c13-12-7-6-11(12)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12+/m1/s1 |
InChIキー |
UVPHYUXOZOKSCJ-NEPJUHHUSA-N |
異性体SMILES |
C1C[C@@H]([C@H]1COCC2=CC=CC=C2)O |
正規SMILES |
C1CC(C1COCC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


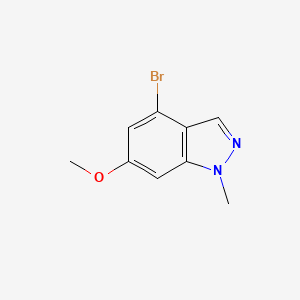

![8-Hydroxy-7-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one](/img/structure/B13918219.png)
![1,3,8-Triazaspiro[5.5]undecan-2-one](/img/structure/B13918225.png)
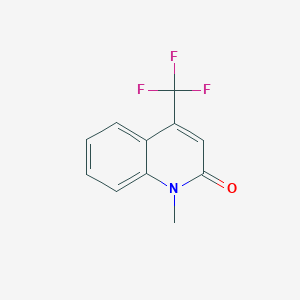

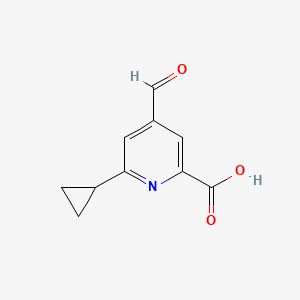
![1,3,5-Tris[2-(trifluoromethyl)-4-aminophenoxy]benzene](/img/structure/B13918269.png)
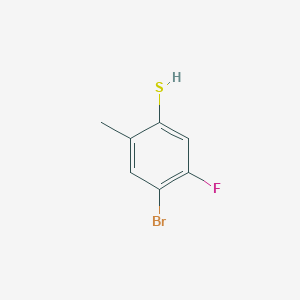
![methyl (E)-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B13918286.png)

![(3R,4S,6S)-2-(aminomethyl)-6-[(1R,4S,6R)-4,6-bis(azanyl)-3-[(2R,4S,5R)-4-azanyl-6-(hydroxymethyl)-3,5-bis(oxidanyl)oxan-2-yl]oxy-2-oxidanyl-cyclohexyl]oxy-oxane-3,4,5-triol; sulfuric acid](/img/structure/B13918290.png)
![[(8R)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13918291.png)
![2-[(S)-4-[2-[[(S)-1-Boc-2-pyrrolidinyl]methoxy]-7-(8-chloro-1-naphthyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile](/img/structure/B13918293.png)
